Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]-

Catalog No.
S6885831
CAS No.
215917-77-4
M.F
C19H17N3O3S
M. Wt
367.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]a...

CAS Number

215917-77-4

Product Name

Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]-

IUPAC Name

1-[2-(benzenesulfonamido)phenyl]-3-phenylurea

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C19H17N3O3S/c23-19(20-15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)22-26(24,25)16-11-5-2-6-12-16/h1-14,22H,(H2,20,21,23)

InChI Key

BGLZECVIKIGPIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3
  • Chemical Database Resources

    While resources like PubChem [National Institutes of Health. PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2009-present. CID=10044483. Available from: ] provide basic information about the compound, there is no mention of its use in scientific research.

  • ECHA Registration Dossier

    The European Chemicals Agency maintains a registration dossier for N-(2-((Phenylcarbamoyl)amino)phenyl)benzenesulfonamide, but this data is not publicly accessible [ECHA. Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl] - Registration Dossier. [Internet]. echa.europa.eu].

Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- is a complex organic compound characterized by a sulfonamide group attached to a phenyl ring and further substituted with an amide functional group. The compound's structure can be represented as follows:

  • Chemical Formula: C₁₃H₁₄N₂O₂S
  • Molecular Weight: 270.33 g/mol
  • IUPAC Name: N-[2-[[(phenylamino)carbonyl]amino]phenyl]benzenesulfonamide

This compound is part of a larger class of benzenesulfonamides, which are known for their diverse biological activities and applications in medicinal chemistry.

  • Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, allowing for the formation of more complex structures.
  • Acylation: This reaction involves the introduction of acyl groups, which can modify the biological activity of the compound.
  • Condensation Reactions: These reactions can lead to the formation of imines or other nitrogen-containing compounds, enhancing the complexity of the molecular framework .

Benzenesulfonamide derivatives have demonstrated notable biological activities:

  • Antibacterial Properties: Many compounds in this class exhibit antibacterial effects by inhibiting bacterial growth through interference with folic acid synthesis.
  • Carbonic Anhydrase Inhibition: Some derivatives selectively inhibit carbonic anhydrase IX, an enzyme overexpressed in many tumors, making them potential candidates for anticancer therapies .
  • Antiproliferative Effects: Certain benzenesulfonamides induce apoptosis in cancer cell lines, highlighting their therapeutic potential against various malignancies .

The synthesis of benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- can be achieved through several methods:

  • Amidation Reactions: This involves reacting benzenesulfonyl chloride with an appropriate amine under controlled conditions to form the sulfonamide linkage.
  • Multi-step Synthesis: A more complex synthetic route may involve multiple steps including acylation and coupling reactions to introduce the phenyl and amide groups .
  • Use of Catalysts: Catalysts such as palladium or copper can facilitate specific reactions leading to higher yields and purities of the desired compound .

Benzenesulfonamide derivatives find applications in various fields:

  • Pharmaceuticals: They are used as antibacterial agents and potential anticancer drugs due to their ability to inhibit specific enzymes involved in tumor growth.
  • Agriculture: Some derivatives may be explored for use as pesticides or herbicides due to their biological activity against certain pathogens .
  • Research Tools: These compounds are utilized in biochemical research to study enzyme kinetics and mechanisms.

Studies on the interactions of benzenesulfonamide derivatives with biological targets have revealed important insights:

  • Binding Affinity: Research indicates that these compounds often exhibit high binding affinity to carbonic anhydrase enzymes, which is crucial for their antiproliferative activity .
  • Mechanistic Studies: Detailed mechanistic studies have shown how structural modifications can influence binding interactions and biological efficacy, leading to optimized drug candidates .

Similar Compounds

Several compounds share structural similarities with benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]-:

Compound NameStructureUnique Aspects
SulfanilamideC₆H₈N₂O₂SFirst sulfonamide antibiotic; widely studied for antibacterial properties.
Indisulam (E7070)C₁₃H₁₃N₃O₄SAnticancer agent that inhibits carbonic anhydrase; shows promise in combination therapies.
SLC-0111C₁₃H₁₅N₃O₄SSelective inhibitor of carbonic anhydrase IX; currently under investigation for cancer treatment.

These compounds highlight the unique position of benzenesulfonamide derivatives within medicinal chemistry, particularly in targeting specific biological pathways while offering diverse therapeutic applications.

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

367.09906259 g/mol

Monoisotopic Mass

367.09906259 g/mol

Heavy Atom Count

26

General Manufacturing Information

Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-03-29

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